An In-depth Technical Guide to 4-(trifluoromethyl)quinoline-2-carboxylic Acid
An In-depth Technical Guide to 4-(trifluoromethyl)quinoline-2-carboxylic Acid
CAS Number: 588702-67-4
This technical guide provides a comprehensive overview of 4-(trifluoromethyl)quinoline-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, outlines established and proposed synthetic routes with detailed experimental protocols, and discusses the potential biological activities and mechanisms of action based on structurally related compounds.
Core Compound Properties
4-(Trifluoromethyl)quinoline-2-carboxylic acid is a fluorinated derivative of quinoline-2-carboxylic acid. The presence of the trifluoromethyl group at the 4-position significantly influences its electronic properties and lipophilicity, which can, in turn, affect its biological activity.
| Property | Value | Reference |
| CAS Number | 588702-67-4 | [1][2] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [1][2] |
| Molecular Weight | 241.17 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Synthetic Methodologies
Doebner-von Miller Reaction (Proposed Adaptation)
The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[3][4] A modification of this, the Doebner reaction, uses an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[5]
Experimental Protocol: Proposed Doebner Reaction for 4-(trifluoromethyl)quinoline-2-carboxylic acid
This protocol is an adapted general procedure for the Doebner reaction.
Materials:
-
2-aminobenzotrifluoride
-
Glyoxylic acid
-
Pyruvic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium hydroxide solution
-
Hydrochloric acid solution
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzotrifluoride (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
To this acidic solution, add glyoxylic acid (1.1 eq) and pyruvic acid (1.1 eq).
-
Allow the reaction mixture to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Evaporate the ethanol under reduced pressure.
-
Acidify the aqueous residue with a hydrochloric acid solution to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Pfitzinger Reaction (Proposed Adaptation)
The Pfitzinger reaction is a versatile method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base.[6][7][8]
Experimental Protocol: Proposed Pfitzinger Reaction for 4-(trifluoromethyl)quinoline-2-carboxylic acid
This protocol is an adapted general procedure for the Pfitzinger reaction.
Materials:
-
Isatin
-
1,1,1-trifluoroacetone
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid solution
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (3.0 eq) in a mixture of ethanol and water.
-
Add isatin (1.0 eq) to the basic solution and stir until the isatin dissolves completely.
-
Add 1,1,1-trifluoroacetone (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ketone.
-
Acidify the aqueous layer with a hydrochloric acid solution to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent.
Spectroscopic Characterization
The structural elucidation of 4-(trifluoromethyl)quinoline-2-carboxylic acid would be confirmed using a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position.
-
IR Spectroscopy: The infrared spectrum will show a broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[9] A strong C=O stretching vibration will be present around 1700-1730 cm⁻¹.[9][10][11] The C-F stretching vibrations of the trifluoromethyl group will appear in the region of 1100-1300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound.[12] Characteristic fragmentation patterns would involve the loss of CO₂ and other fragments from the quinoline ring.[12][13]
Potential Biological Activity and Signaling Pathways
While specific biological data for 4-(trifluoromethyl)quinoline-2-carboxylic acid is limited in the public domain, the quinoline carboxylic acid scaffold is a well-established pharmacophore with a wide range of biological activities.[14][15] Research on structurally similar compounds provides insights into the potential applications of the target molecule.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A study on 4-quinoline carboxylic acid derivatives has identified potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[16] Inhibition of DHODH can lead to antiproliferative and immunosuppressive effects. The study provides IC₅₀ values for several analogs, demonstrating that substitutions on the quinoline ring significantly impact inhibitory activity.
| Compound (from related study) | DHODH IC₅₀ (nM) |
| Analog 41 | 9.71 ± 1.4 |
| Analog 43 | 26.2 ± 1.8 |
| Analog 46 (1,7-naphthyridine) | 28.3 ± 3.3 |
Data from a study on related 4-quinoline carboxylic acids as DHODH inhibitors.[16]
The trifluoromethyl group in 4-(trifluoromethyl)quinoline-2-carboxylic acid may influence its binding to the DHODH active site, potentially enhancing its inhibitory activity.
Modulation of Cancer-Related Signaling Pathways
Quinoline derivatives have been extensively investigated as anticancer agents, targeting various signaling pathways involved in tumor growth and progression.[17][18][19] These pathways include:
-
Receptor Tyrosine Kinase (RTK) Signaling: Quinoline-based molecules have been shown to inhibit receptor tyrosine kinases such as EGFR, VEGFR, and c-Met.[17]
-
PI3K/Akt/mTOR Pathway: This crucial signaling pathway regulating cell growth and survival is another target for quinoline derivatives.[17]
-
Wnt/β-catenin Pathway: A recent study highlighted a quinoline carboxylic acid derivative that suppresses adipogenesis through the activation of the Wnt/β-catenin pathway.[18]
-
HIF-1α Signaling Pathway: 4-aminoquinoline analogs have been identified as inhibitors of the HIF-1α signaling pathway, which is critical for tumor adaptation to hypoxic conditions.[19]
The potential of 4-(trifluoromethyl)quinoline-2-carboxylic acid to modulate these pathways warrants further investigation.
Visualizations
General Workflow for Pfitzinger Synthesis
Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
Potential Mechanism of Action: DHODH Inhibition
Caption: Potential mechanism of action via inhibition of the DHODH enzyme.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 4-(Trifluoromethyl)quinoline-2-carboxylic acid | CAS 588702-67-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. chempap.org [chempap.org]
- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
